(R)-BoroLeu-(+)-Pinanediol-CF3CO2H, also known as (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, is a boronic acid dipeptide derivative that plays a significant role in organic synthesis and pharmaceutical applications. This compound is particularly noted for its function as an intermediate in the synthesis of proteasome inhibitors, such as Bortezomib, which is used in the treatment of multiple myeloma.
The compound can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical intermediates. It is identified by the CAS number 179324-87-9 and has been characterized for its unique structural and functional properties.
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H falls under several classifications:
The synthesis of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H typically involves several steps that integrate boronic acid chemistry with peptide synthesis techniques. The following methods are commonly employed:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and product purity.
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H has a complex molecular structure characterized by:
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H participates in various chemical reactions typical of boronic acids:
The reactions often require specific catalysts (e.g., palladium complexes) and can be conducted under mild conditions to minimize side reactions. The stability of the trifluoroacetate moiety enhances its reactivity in these transformations.
The mechanism of action for (R)-BoroLeu-(+)-Pinanediol-CF3CO2H primarily revolves around its role as a proteasome inhibitor:
Studies indicate that compounds like (R)-BoroLeu-(+)-Pinanediol-CF3CO2H exhibit potent inhibitory effects on proteasome activity, contributing to their therapeutic efficacy in cancer treatment.
Relevant data indicate that this compound maintains high purity levels (≥99%) when synthesized correctly, making it suitable for pharmaceutical applications.
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H has several scientific uses:
The synthesis of (R)-BoroLeu-(+)-Pinanediol-CF3CO2H (CAS 179324-87-9) relies on precision in boronic acid coupling to establish its chiral boronate core. This involves reacting boronic acid derivatives with protected amino acids—typically leucine derivatives—under anhydrous conditions to prevent hydrolysis. The (+)-pinanediol moiety serves as a chiral director during coupling, leveraging its inherent asymmetry to bias stereochemical outcomes. Key technical considerations include:
Post-coupling, the boron-leucine adduct requires stereoselective purification via silica gel chromatography to achieve intermediates of >98% diastereomeric excess, as confirmed by chiral HPLC [4].
Table 1: Key Parameters for Boronic Acid Coupling
| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |
|---|---|---|
| Solvent | Anhydrous toluene | Minimizes hydrolysis; yield ~85% |
| Temperature | −20°C to 0°C | Prevents epimerization; de >98% |
| Coupling agent | Dicyclohexylcarbodiimide (DCC) | Facilitates amidation; yield ~90% |
| Chiral director | (+)-Pinanediol | Enables enantiomeric control |
Chiral resolution remains critical for isolating the pharmacologically active (R)-enantiomer from racemic mixtures. Two principal methodologies are employed:
Diastereomeric salt crystallization: The racemate is treated with enantiopure resolving agents (e.g., (S)-mandelic acid or brucine) to form differentially soluble diastereomeric salts. For (R)-BoroLeu derivatives, (S)-mandelic acid selectively crystallizes with the (R)-enantiomer from toluene/methanol solutions, achieving 97–99% ee after recrystallization. The resolving agent is subsequently removed via alkaline hydrolysis [2] [6] [8].
Chiral stationary phase chromatography: Preparative HPLC using cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) resolves gram-scale quantities. Mobile phases of hexane/isopropanol (95:5) afford baseline separation with retention time differences >4 min between enantiomers [2] [8].
Resolution efficiency is quantified by the chiral resolution factor (CRF), where CRF >1.5 indicates preparative utility. Crystallization typically delivers higher yields (70–80%), while chromatography offers superior ee (>99%) at reduced throughput [6] [8].
Table 2: Comparison of Chiral Resolution Techniques
| Method | Resolving Agent/Column | Efficiency (ee) | Yield | CRF |
|---|---|---|---|---|
| Salt crystallization | (S)-Mandelic acid | 97–99% | 70–80% | 1.8 |
| Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | >99% | 50–60% | 2.1 |
Trifluoroacetylation—introducing the -COCF₃ group—serves dual purposes in synthesizing (R)-BoroLeu-(+)-Pinanediol-CF3CO2H:
Technically, trifluoroacetylation employs trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, reacting with the amine group of the boronated leucine intermediate. The process achieves near-quantitative yields (98%) and requires strict moisture control to avoid boronate decomposition [7].
The (+)-pinanediol component is indispensable for stereocontrol during homologation reactions. Its rigid bicyclic structure enforces facial selectivity via three mechanisms:
In Matteson homologations—key for elongating boronate chains—the pinanediol framework enables >95% stereospecific 1,2-rearrangements of α-halo boronates. This permits iterative carbon-chain extensions while preserving the (R)-configuration at boron [3] [9].
Advanced catalysts overcome historical limitations in boronate synthesis, such as low enantioselectivity with β-disubstituted substrates:
Rhodium-DIOP complexes: [Rh(COD)₂OTf] with (+)-DIOP ligand (2–5 mol%) catalyzes hydroboration of β,β-disubstituted unsaturated amides in 1,2-difluorobenzene at −20°C. This system reverses electronic preferences, enabling tertiary boronate formation with 93–97% ee and 85% yield [5].
Lithium-isothiourea-boronates: Generated in situ from chiral thioureas and DCM-boronates, these catalysts promote Matteson homologations via dual lithium-ion-mediated chloride abstraction. Achieves 92% ee and 78% yield in α-chloro boronic ester synthesis [9].
Mechanistic studies confirm that both systems operate through rigid chiral pockets that position Lewis acidic sites (Rh⁺ or Li⁺) to activate boron while differentiating between sterically similar substituents [5] [9].
Table 3: Catalytic Systems for Boronate Synthesis
| Catalyst System | Reaction Type | Yield | ee | Key Advantage |
|---|---|---|---|---|
| Rh(COD)₂OTf/(+)-DIOP | Hydroboration | 85% | 93–97% | Tolerates β-alkyl/aryl groups |
| Lithium-isothiourea-boronate | Matteson homologation | 78% | 92% | Operates at −78°C; no transition metals |
Comprehensive Compound List
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2